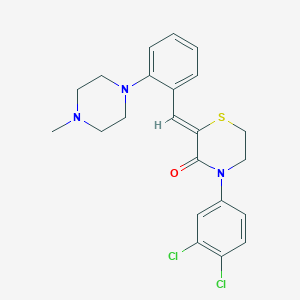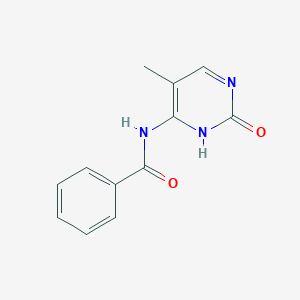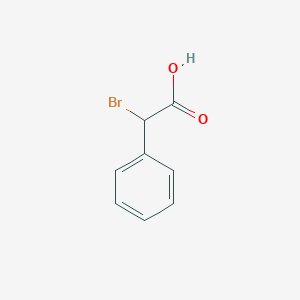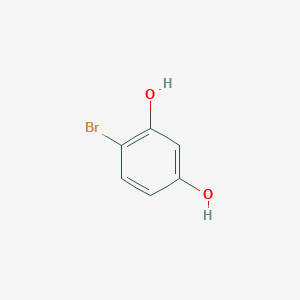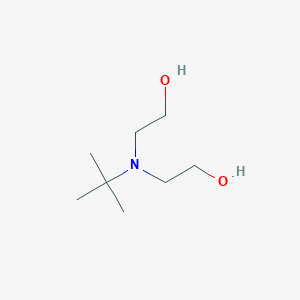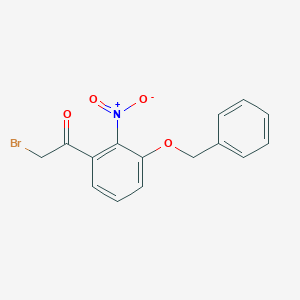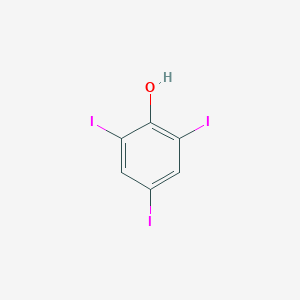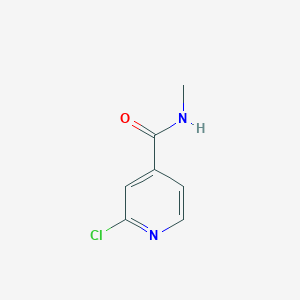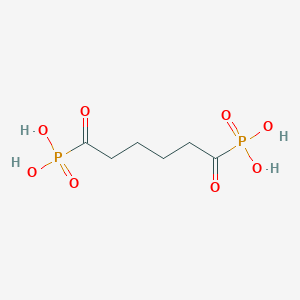
Adipoylbisphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipoylbisphosphonic acid (ABP) is a bisphosphonate compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ABP is a synthetic compound that is derived from natural bisphosphonates, which are known for their ability to inhibit bone resorption.
Aplicaciones Científicas De Investigación
Adipoylbisphosphonic acid has shown promising results in various scientific research applications. It has been used as a bone-seeking agent in the diagnosis and treatment of bone diseases such as osteoporosis and bone metastasis. Adipoylbisphosphonic acid has also been used as a chelating agent in the removal of heavy metals from the body. Additionally, Adipoylbisphosphonic acid has been shown to have antimicrobial properties and has been used in the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of Adipoylbisphosphonic acid involves its binding to hydroxyapatite, which is the mineral component of bone. Adipoylbisphosphonic acid inhibits bone resorption by preventing the formation and activity of osteoclasts, which are responsible for breaking down bone tissue. Adipoylbisphosphonic acid also inhibits the growth and activity of bacteria by chelating with metal ions that are essential for bacterial growth.
Efectos Bioquímicos Y Fisiológicos
Adipoylbisphosphonic acid has been shown to have several biochemical and physiological effects. It increases bone mineral density and reduces bone resorption, which can help prevent bone loss and fractures. Adipoylbisphosphonic acid also decreases the levels of heavy metals in the body by chelating with them. Additionally, Adipoylbisphosphonic acid has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adipoylbisphosphonic acid has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. Adipoylbisphosphonic acid is also highly specific in its binding to hydroxyapatite, which makes it an ideal bone-seeking agent. However, Adipoylbisphosphonic acid has some limitations for lab experiments. Its binding to hydroxyapatite can interfere with the binding of other compounds to bone tissue. Additionally, Adipoylbisphosphonic acid can be toxic at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for the research and development of Adipoylbisphosphonic acid. One direction is the development of new Adipoylbisphosphonic acid derivatives with improved properties, such as increased selectivity and reduced toxicity. Another direction is the use of Adipoylbisphosphonic acid in the development of new bone-targeted therapies for the treatment of bone diseases. Additionally, Adipoylbisphosphonic acid can be used in the development of new antimicrobial agents for the treatment of bacterial infections. Finally, Adipoylbisphosphonic acid can be used in the development of new imaging agents for the diagnosis of bone diseases.
Métodos De Síntesis
The synthesis of Adipoylbisphosphonic acid involves the reaction of adipic acid with phosphorus trichloride and sodium hydroxide. The resulting adipoyl chloride is then reacted with sodium bisphosphonate to produce Adipoylbisphosphonic acid. The purity of Adipoylbisphosphonic acid can be improved by recrystallization and column chromatography.
Propiedades
Número CAS |
139339-84-7 |
|---|---|
Nombre del producto |
Adipoylbisphosphonic acid |
Fórmula molecular |
C6H12O8P2 |
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
(6-oxo-6-phosphonohexanoyl)phosphonic acid |
InChI |
InChI=1S/C6H12O8P2/c7-5(15(9,10)11)3-1-2-4-6(8)16(12,13)14/h1-4H2,(H2,9,10,11)(H2,12,13,14) |
Clave InChI |
KNDMIUZIFQENCC-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)P(=O)(O)O)CC(=O)P(=O)(O)O |
SMILES canónico |
C(CCC(=O)P(=O)(O)O)CC(=O)P(=O)(O)O |
Sinónimos |
AdBP adipoylbisphosphonic acid adipoylbisphosphonic acid, disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



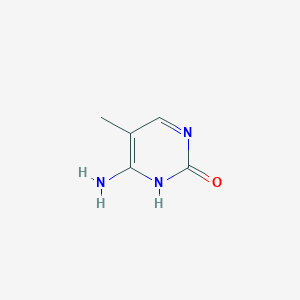
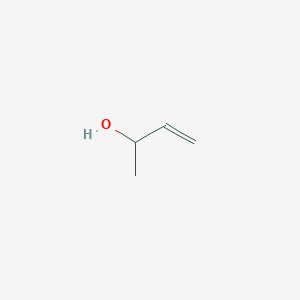
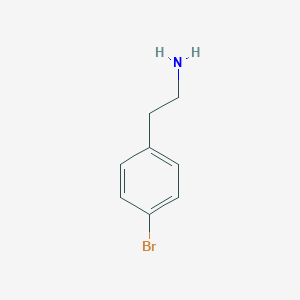
![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)
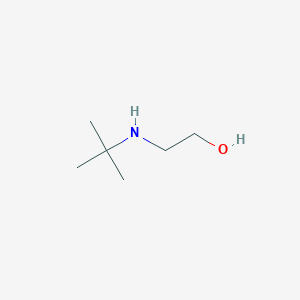
![[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/structure/B146118.png)
